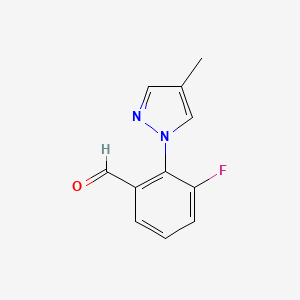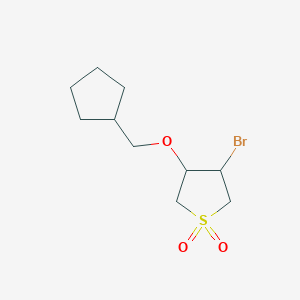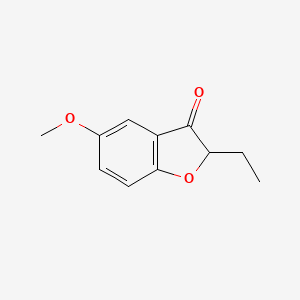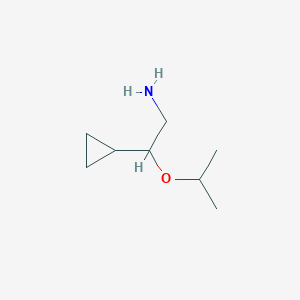![molecular formula C6H12N6 B13311305 7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13311305.png)
7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This reaction is performed under microwave irradiation, which significantly reduces the reaction time and increases the yield.
Industrial Production Methods: While specific industrial production methods for 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are not detailed, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the process is environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: 7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has shown potential as an antiviral, antibacterial, and antifungal agent. It has been studied for its activity against SARS-CoV-2, demonstrating significant inhibitory effects on the main protease of the virus . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry: The compound finds applications in material sciences, particularly in the development of new materials with specific properties. It is also used in the synthesis of coordination complexes with metals, which have various industrial applications .
Mechanism of Action
The mechanism of action of 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the SARS-CoV-2 main protease by binding to the active site and preventing the protease from processing viral polyproteins . In other applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidin-7-one: Known for its antiviral properties and used as a lead compound in drug discovery.
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: Exhibits significant biological activities, including antifungal and antibacterial properties.
7-Aryl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific structure, which allows it to interact with a wide range of biological targets.
Properties
Molecular Formula |
C6H12N6 |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
7-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C6H12N6/c7-3-4-1-2-9-6-10-5(8)11-12(4)6/h4H,1-3,7H2,(H3,8,9,10,11) |
InChI Key |
SWCCXGKLLQEJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)







![1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13311281.png)
amine](/img/structure/B13311283.png)




